1-(2-Bromo-5-fluorophenyl)propan-2-one
Overview
Description
1-(2-Bromo-5-fluorophenyl)propan-2-one, also known as 2-bromo-5-fluorophenylpropionone, is an organofluorine compound used in a variety of scientific research applications. It is a colorless solid with a molar mass of 237.02 g/mol and a melting point of 142 °C. Its chemical formula is C8H7BrF and it is a derivative of phenylpropionone. It is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Summary of Application : As a chemical intermediate, “1-(2-Bromo-5-fluorophenyl)propan-2-one” can be used in the synthesis of various other compounds . It’s often used in research and development settings .
- Methods of Application/Experimental Procedures : The exact methods of application would depend on the specific experiment or synthesis being conducted. Typically, this compound would be used in a reaction with other chemicals to produce a desired product .
- Results/Outcomes : The outcomes would also depend on the specific experiment or synthesis. In general, the goal would be to successfully synthesize the desired product using “1-(2-Bromo-5-fluorophenyl)propan-2-one” as an intermediate .
- Scientific Field : Medicinal Chemistry
- Summary of Application : This compound could potentially be used in the synthesis of antidepressant molecules . Depression is a common mood disorder that affects millions of people worldwide, and there is a constant need for more effective treatments .
- Methods of Application/Experimental Procedures : The compound could be used in metal-catalyzed reactions to synthesize key structural motifs found in various types of antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
- Results/Outcomes : The goal would be to develop novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function .
- Scientific Field : Organic Synthesis
- Summary of Application : This compound could potentially be used in the synthesis of alpha-Bromoketones from secondary alcohols . Alpha-Bromoketones are important intermediates in organic synthesis and can be used to produce a wide range of other compounds .
- Methods of Application/Experimental Procedures : The compound could be used in a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone .
- Results/Outcomes : The goal would be to develop a versatile and efficient method for the synthesis of alpha-Bromoketones .
properties
IUPAC Name |
1-(2-bromo-5-fluorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXAXUNTVGVLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-fluorophenyl)propan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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